
1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
The compound “1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is likely to be an organic compound containing a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The 3,5-dimethylphenyl group is a derivative of phenyl group, where two hydrogen atoms are replaced by methyl groups at the 3rd and 5th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving the formation of the triazole ring and the introduction of the 3,5-dimethylphenyl group .Molecular Structure Analysis
The molecular structure of this compound would include a triazole ring attached to a phenyl ring substituted with two methyl groups at the 3rd and 5th positions. The aldehyde functional group would be attached to the 4th position of the triazole ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aldehyde group is typically very reactive and can undergo nucleophilic addition reactions. The aromatic ring can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of an aldehyde group could make it polar and potentially increase its reactivity. The presence of the aromatic ring could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Biological Applications
Triazoles, including the 1,2,3- and 1,2,4- subclasses, are highlighted for their diverse biological activities and their utility in drug development due to structural variations that enable a wide range of biological functions. Novel synthetic routes for these compounds have been explored, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), to improve the efficiency and environmental friendliness of their production. These methodologies have facilitated the development of triazole derivatives with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties (Ferreira et al., 2013; Kaushik et al., 2019).
Antimicrobial and Antifungal Applications
1,2,4-Triazole derivatives have shown significant antimicrobial and antifungal activities, making them promising candidates for the development of new antimicrobial and antifungal agents. Their structure-activity relationships (SAR) have been extensively studied, revealing their potential as fungicidal compounds with broad activity spectrums (Ohloblina, 2022; Kazeminejad et al., 2022).
Corrosion Inhibition
1,2,3-Triazole derivatives, particularly 1,4-disubstituted variants, have demonstrated effectiveness as corrosion inhibitors for metals and alloys in aggressive media, underpinning their potential in material science applications. These compounds offer environmentally friendly and efficient solutions for protecting metal surfaces against corrosion (Hrimla et al., 2021).
Environmental Applications
The enzymatic degradation of organic pollutants, facilitated by redox mediators, has been an area of interest for the treatment of industrial wastewater. Triazole derivatives, among other compounds, have been explored for their roles in enhancing the efficiency of enzymatic remediation processes. This application points towards their importance in environmental science, particularly in pollution control (Husain & Husain, 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-3-9(2)5-11(4-8)14-6-10(7-15)12-13-14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWXXWJBOWYYSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B1467093.png)
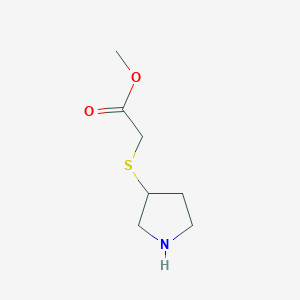
![1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1467095.png)
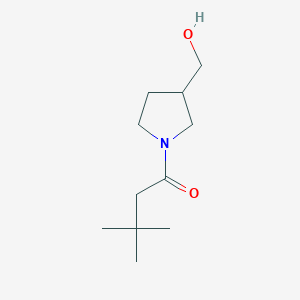
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467097.png)
![[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467099.png)
![3-[3-(Hydroxymethyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B1467104.png)
![[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol](/img/structure/B1467105.png)
![[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467107.png)
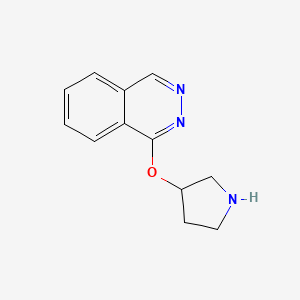
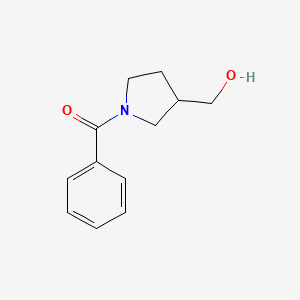
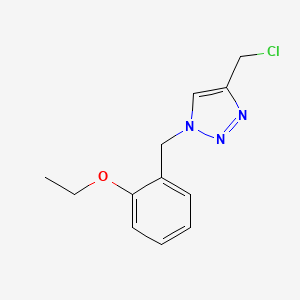
![[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467115.png)
